5-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the empirical formula C8H12N2O2 . It is a type of pyrazole, which is a class of compounds containing a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to form functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Scientific Research Applications
Synthesis and Coordination Polymers
The synthesis of isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands has been explored for their ability to assemble with Zn(II) and Cd(II) ions, forming chiral and achiral coordination polymers. These polymers demonstrate interesting structural properties, including hydrogen-bonded chiral 2D networks and 3D supramolecular networks with homochiral left-handed helical chains. These findings suggest potential applications in materials science, particularly in the design of chiral materials and the exploration of their thermal and luminescence properties (Cheng et al., 2017).
Structural and Spectral Studies
Research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid highlights its biological significance and structural versatility. Combined experimental and theoretical studies, including NMR, FT-IR spectroscopy, and X-ray diffraction, have provided deep insights into its molecular structure. This work underscores the compound's potential in biochemical and pharmaceutical research, where its structural and electronic properties could inform the development of new therapeutic agents (Viveka et al., 2016).
Novel Compounds Synthesis
The synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid, highlights the chemical versatility and potential for creating novel compounds with unique properties. This research contributes to the broader field of organic and medicinal chemistry, offering new avenues for drug development and the study of biological activities (Martins et al., 2002).
Antibacterial Screening
Pyrazolopyridines, including derivatives of pyrazole-4-carboxylic acids, have been synthesized and evaluated for their antibacterial activities. This research not only expands the chemical space of pyrazolopyridines but also contributes to the search for new antibacterial agents, highlighting the potential of pyrazole derivatives in addressing the global challenge of antibiotic resistance (Maqbool et al., 2014).
properties
IUPAC Name |
5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4(2)7-6(8(11)12)5(3)9-10-7/h4H,1-3H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAJNSBKLLEPLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1234177-05-9 | |
Record name | 3-methyl-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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